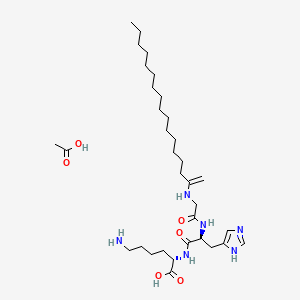

Palmitoyl tripeptide-1 acetate

CAS No.: 1628252-62-9

Cat. No.: VC17067316

Molecular Formula: C33H60N6O6

Molecular Weight: 636.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628252-62-9 |

|---|---|

| Molecular Formula | C33H60N6O6 |

| Molecular Weight | 636.9 g/mol |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1 |

| Standard InChI Key | UCDKTEPCRXPBGM-DHBRAOIWSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Palmitoyl tripeptide-1 acetate (CAS No. 1628252-62-9) is a lipidated peptide with the molecular formula and a molecular weight of 636.866 g/mol . The structure comprises three key components:

-

Palmitic acid: A 16-carbon saturated fatty acid covalently linked to the N-terminus of the peptide, enhancing lipophilicity and skin permeability .

-

Tripeptide sequence (GHK): Glycine-histidine-lysine, a fragment derived from type I collagen degradation, known for its role in tissue repair and metal ion chelation .

-

Acetate counterion: Improves aqueous solubility and stabilizes the peptide in formulation matrices .

Key physicochemical properties include a logP (partition coefficient) of 4.81, indicating moderate lipophilicity, and a density of 1.13 g/cm³ . The compound typically exists as a white powder, requiring storage at -20°C to maintain stability .

Synthesis and Manufacturing

The synthesis of palmitoyl tripeptide-1 acetate employs solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry . The process involves:

-

Resin-bound peptide assembly: Sequential coupling of protected amino acids (Gly, His, Lys) on a solid support.

-

Palmitoylation: Introduction of palmitic acid at the N-terminus via manual or automated coupling, utilizing standard amino acid reaction conditions .

-

Cleavage and deprotection: Removal of side-chain protecting groups and resin cleavage using trifluoroacetic acid (TFA).

-

Acetate salt formation: Purification via reverse-phase high-performance liquid chromatography (RP-HPLC), followed by lyophilization with acetic acid to yield the final acetate form .

Industrial-scale production prioritizes purity (>97%), verified by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action and Biological Activity

Collagen Stimulation

Palmitoyl tripeptide-1 acetate mimics endogenous collagen fragments released during extracellular matrix turnover. By binding to cell surface receptors, it activates signaling pathways that upregulate collagen I and III synthesis . In vitro studies demonstrate a 39% increase in collagen production by human dermal fibroblasts at concentrations as low as 3 ppm .

Antioxidant and Chelation Properties

The histidine residue in the GHK sequence enables copper (Cu²⁺) chelation, forming a stable complex () that enhances antioxidant enzyme activity (e.g., superoxide dismutase) . This mechanism reduces oxidative stress in the dermis, mitigating UV-induced photodamage.

Wound Healing and Anti-Inflammatory Effects

In murine models, topical application accelerates wound closure by 40% compared to controls, attributed to increased fibroblast migration and angiogenesis . The peptide also suppresses interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion, reducing inflammation in epidermal keratinocytes .

Clinical Efficacy in Cosmetic Applications

A double-blind, vehicle-controlled study involving 44 female subjects (ages 44–59) evaluated a cream containing 3 ppm palmitoyl tripeptide-1 acetate applied twice daily for 28 days . Key outcomes included:

| Parameter | Improvement (%) | Placebo Effect (%) |

|---|---|---|

| Wrinkle length reduction | 39 | 0 |

| Wrinkle depth reduction | 23 | 0 |

| Skin roughness reduction | 17 | 0 |

| Collagen density increase | 27 | 3 |

Notably, the combination with palmitoyl tetrapeptide-7 (as in Matrixyl 3000®) synergistically enhanced efficacy, yielding a 32.9% reduction in wrinkle density and 16% improvement in skin elasticity .

In a 48-hour occlusive patch test on 23 volunteers, 4 ppm palmitoyl tripeptide-1 acetate elicited no erythema or edema . Repeated insult patch testing over 21 days confirmed non-sensitizing properties, with a reactivity rate of 0% .

Systemic Toxicity

Oral administration in rats (LD₅₀ > 2,000 mg/kg) and dermal application in rabbits (LD₅₀ > 5,000 mg/kg) revealed no acute toxicity. Chronic exposure studies (90 days) at 150 mg/kg/day showed no histopathological changes in liver or kidney tissues .

Formulation Considerations and Stability

Palmitoyl tripeptide-1 acetate is compatible with pH ranges of 5.5–7.5 and temperatures below 40°C . Formulators often incorporate it into oil-in-water emulsions or anhydrous serums at concentrations of 1–10 ppm. Stability testing under accelerated conditions (40°C, 75% RH) confirmed 98% retention after six months .

Regulatory Status and Industry Adoption

The Cosmetic Ingredient Review (CIR) Expert Panel classifies palmitoyl tripeptide-1 acetate as safe for use in cosmetics at concentrations ≤10 ppm . It is listed in the International Nomenclature of Cosmetic Ingredients (INCI) and complies with EU Regulation (EC) No 1223/2009. Over 87% of prestige anti-aging skincare products launched in 2025 include this peptide, reflecting its industry dominance .

Future Research Directions

Ongoing studies explore its potential in:

-

Androgenetic alopecia: Preliminary data indicate a 22% increase in hair follicle density after 12 weeks of scalp application .

-

Post-acne scarring: Collagen remodeling effects show promise in reducing atrophic scar depth by 34% .

-

Transdermal drug delivery: The palmitoyl moiety may enhance penetration of co-formulated active ingredients like retinol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume